7-Aminodesacetoxycephalosporanic acid 7-Aminodesacetoxycephalosporanic acid 7beta-aminodeacetoxycephalosporanic acid is a cephem monocarboxylic acid derivative having a structure based on cephalosporanic acid, deacetoxylated and carrying a 7beta-amino group. It is a monocarboxylic acid and a cephalosporin. It is functionally related to a cephalosporanic acid.
Brand Name: Vulcanchem
CAS No.: 22252-43-3
VCID: VC21341406
InChI: InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
SMILES: CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

7-Aminodesacetoxycephalosporanic acid

CAS No.: 22252-43-3

Cat. No.: VC21341406

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Aminodesacetoxycephalosporanic acid - 22252-43-3

CAS No. 22252-43-3
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Standard InChI Key NVIAYEIXYQCDAN-CLZZGJSISA-N
Isomeric SMILES CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Appearance Off-White Solid
Melting Point >225˚C

7-Aminodesacetoxycephalosporanic acid, commonly referred to as 7-ADCA, is a crucial intermediate in the synthesis of cephalosporin antibiotics. It is derived from penicillin and serves as a key starting material for producing various semisynthetic cephalosporins, which are vital in treating bacterial infections due to their broad spectrum of activity and improved pharmacokinetic properties.

Synthesis and Production

The synthesis of 7-ADCA typically involves the expansion of the thiazolidine ring of penicillins to form the dihydrothiazine ring characteristic of cephalosporins. This process can be achieved through chemical methods or fermentation using transformed strains of Acremonium chrysogenum.

Chemical Synthesis

Chemically, 7-ADCA is produced by oxidizing penicillin to penicillin sulphoxide, followed by ring expansion in the presence of a catalyst. This process requires several chemical steps, starting from penicillin G or V .

Fermentation Methods

Fermentation methods involve using genetically modified strains of Acremonium chrysogenum that can produce intermediates like adipyl-7-ADCA, which is then enzymatically hydrolyzed to yield 7-ADCA .

Applications

7-ADCA is primarily used as a starting compound for the synthesis of semisynthetic cephalosporin antibiotics. The structure of the side chain at the 7-position significantly affects the antibiotic activity of the resulting cephalosporins .

Bioconversion Studies

In addition to its role in cephalosporin synthesis, 7-ADCA is used in bioconversion studies to explore enzymatic transformations and optimize antibiotic production processes .

Safety and Handling

7-ADCA is classified as a hazardous substance, with potential risks including allergic skin reactions and respiratory issues. Proper handling requires protective equipment, and disposal should be in accordance with approved waste management protocols .

Research Findings

Recent research has focused on optimizing the production of 7-ADCA through biocatalytic methods and improving the efficiency of fermentation processes. Biocatalysis offers a promising approach for enhancing the yield and reducing environmental impact in the synthesis of cephalosporins .

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